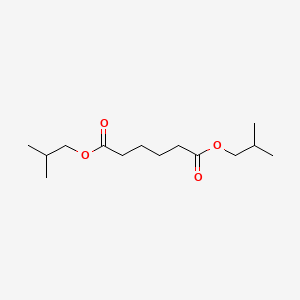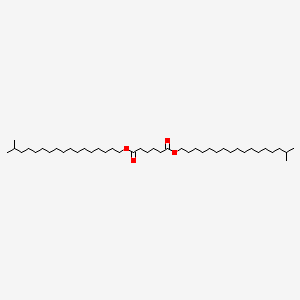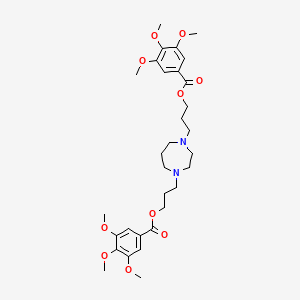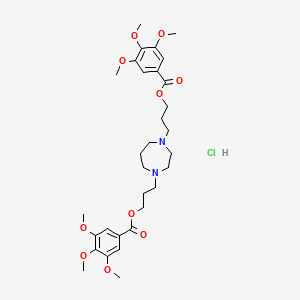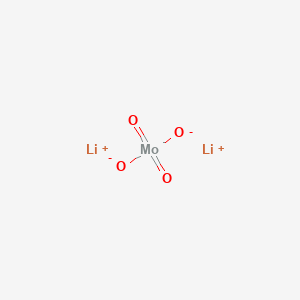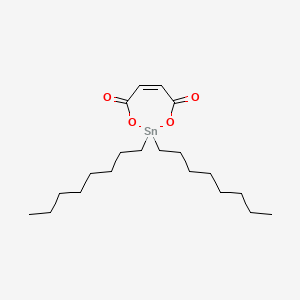
2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione
Übersicht
Beschreibung
2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione, also known as Dioctyltin maleate, is a chemical compound with the molecular formula C20H36O4Sn . It is a white powder .
Physical And Chemical Properties Analysis
2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione is a white powder . Its melting point is 105 °C . Unfortunately, other physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione and its derivatives have been studied for their corrosion inhibition properties. For instance, a study on 1,4-dioctyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione (AY15) demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments. This was evaluated through weight loss, electrochemical techniques, and theoretical calculations, suggesting its potential in protecting metals from corrosion (Zouitini et al., 2019).
Herbicide Development
The compound has also been explored in the field of agriculture, particularly in herbicide development. A study synthesized triketone-containing quinazoline-2,4-dione derivatives and found that many of these compounds, which are structurally related to 2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione, showed significant herbicidal activity against various types of weeds. This indicates the potential of such compounds in developing new herbicides (Wang et al., 2014).
Antimalarial Research
In medical research, particularly in the search for new antimalarial drugs, derivatives of 2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione have been investigated. A study reported the creation of endoperoxides through a formal [2 + 2 + 2] cycloaddition reaction, which showed promise in inhibiting Plasmodium falciparum, the parasite responsible for malaria (Daeppen et al., 2015).
Polymerization Studies
The compound has been utilized in polymer science, especially in ring-opening polymerization studies. For example, research on organo-catalyzed ring-opening polymerization of a 1,4-dioxane-2,5-dione deriving from glutamic acid highlighted the potential of using derivatives of 2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione in creating biodegradable polymers (Thillaye du Boullay et al., 2010).
Cancer Research
In cancer research, derivatives of 2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione have been evaluated for their potential as bioreductive anticancer prodrugs. These compounds have shown effectiveness in inducing apoptosis and DNA destruction in tumor cells, particularly in hypoxic environments, which is a characteristic of many solid tumors (Błaszczak-Świątkiewicz & Mikiciuk-Olasik, 2014).
Antioxidant Studies
The compound's derivatives have also been explored for their antioxidant properties. A study investigating the role of phenolic and enolic hydroxyl groups in curcumin, a compound structurally related to 2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione, revealed the significant antioxidant abilities of these groups. This suggests the potential for similar compounds to act as antioxidants (Feng & Liu, 2009).
Chemical Synthesis and Electrophilic Iodination
The compound is also important in chemical synthesis. For instance, 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione, a derivative, has been used as a new electrophilic iodinating agent. This offers a milder approach to selectively iodinate electron-rich aromatics and synthesize α-iodinated carbonyl compounds from allylic alcohols (Martinez-Erro et al., 2017).
X-Ray Structure Analysis
In physical chemistry, the structure of 2,2-dibutyl-1,3,2-dioxastannolane, a related compound, has been determined by X-ray diffraction. This research contributes to the understanding of the molecular structure and bonding in such compounds (Davies et al., 1986).
Donor–Acceptor Systems in Organometallic Chemistry
In organometallic chemistry, ferrocenyl derivatives with Meldrum’s acid-based nonplanar acceptor substituents have been synthesized, indicating the role of 2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione derivatives in developing donor–acceptor systems with potential applications in materials science (Kowalski et al., 2014).
Preparative Synthesis in Organic Chemistry
In the field of organic chemistry, 2,2-dimethyl-5-(trifluoroacetyl)-1,3-dioxane-4,6-dione and its derivatives have been synthesized for use as precursors in various chemical reactions, demonstrating the compound's versatility and importance in synthetic chemistry (Sevenard et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2-dioctyl-1,3,2-dioxastannepine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H17.C4H4O4.Sn/c2*1-3-5-7-8-6-4-2;5-3(6)1-2-4(7)8;/h2*1,3-8H2,2H3;1-2H,(H,5,6)(H,7,8);/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGVVCOOWYSSGB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4Sn | |
| Record name | DI(N-OCTYL)TIN MALEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20282 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025173 | |
| Record name | Dioctyltin maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Di(n-octyl)tin maleate is a white powder. (NTP, 1992) | |
| Record name | DI(N-OCTYL)TIN MALEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20282 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | DI(N-OCTYL)TIN MALEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20282 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Dioctyltin maleate | |
CAS RN |
16091-18-2 | |
| Record name | DI(N-OCTYL)TIN MALEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20282 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dioctyltin maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016091182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIOCTYLTIN MALEATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dioctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dioctyltin maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctyltin maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOCTYLTIN MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8D5H6C67T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





